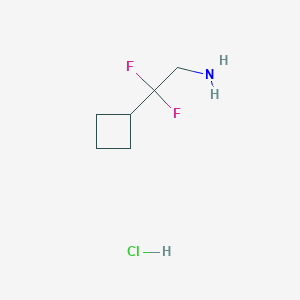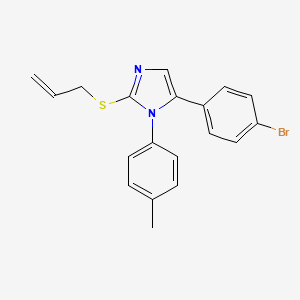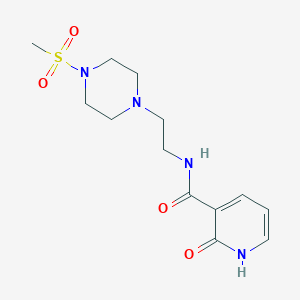![molecular formula C11H15NO2 B2733549 2-[(Oxan-3-yl)methoxy]pyridine CAS No. 2197600-63-6](/img/structure/B2733549.png)
2-[(Oxan-3-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “2-[(Oxan-3-yl)methoxy]pyridine” can be inferred from its name. It likely consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methoxy group (-O-CH3) attached to an oxane ring (a five-membered ring with four carbon atoms and one oxygen atom) .Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, which share a structural resemblance with "2-[(Oxan-3-yl)methoxy]pyridine," are widely used as anticorrosive materials. These derivatives effectively inhibit metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This review highlights the effectiveness of quinoline-based compounds, including those with methoxy substituents, in corrosion inhibition (Verma, Quraishi, & Ebenso, 2020).
Coordination Chemistry and Biological Activity
Research on compounds containing the pyridine moiety, such as "this compound," showcases their variability in chemistry and properties. These compounds, including their metal complexes, exhibit significant spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities. This comprehensive review indicates the potential interest in exploring unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Advanced Oxidation Processes
The use of persulfate-based advanced oxidation processes (AOP) as a sustainable alternative to traditional AOPs has been critically assessed. These processes, which can involve various activation mechanisms, including those potentially related to pyridine derivatives, offer a viable solution for water treatment and remediation of subsurface contamination. The review emphasizes the need for further research to enhance the sustainability and reliability of these processes (Ike, Linden, Orbell, & Duke, 2018).
Optical Sensors and Chemosensors
Pyridine derivatives play a crucial role in the development of chemosensors due to their ability to act as ligands, providing coordination sites for various metal ions. These compounds are used in analytical chemistry for the fluorimetric and colorimetric detection of metal ions, including Zn(II). The review discusses the performance of pyridine-based chemosensors, shedding light on future design considerations for selective and sensitive detection in environmental, agricultural, and biological samples (Alharbi, 2022).
properties
IUPAC Name |
2-(oxan-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-6-12-11(5-1)14-9-10-4-3-7-13-8-10/h1-2,5-6,10H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLJVSUGYODHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[(4-fluorobenzyl)oxy]methyl}-N-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2733467.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2733470.png)
![Ethyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2733471.png)




![3-(4-chlorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2733476.png)

![(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide](/img/structure/B2733478.png)
![7-(2,3-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2733479.png)

![(3Z)-3-[(4-Fluorophenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B2733488.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733489.png)